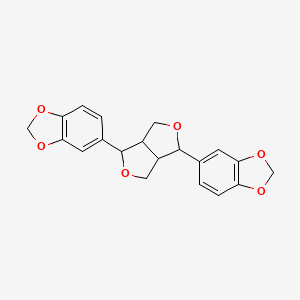
Sesamin
Übersicht
Beschreibung
Sesamin is a lignan isolated from the bark of Fagara plants and from sesame oil . It has been used as a dietary fat-reduction supplement . Its major metabolite is enterolactone, which has an elimination half-life of less than 6 hours . This compound appears to inhibit vitamin E metabolism, causing a relative increase in circulating levels of γ-tocopherol and γ-tocotrienol .
Synthesis Analysis
This compound has been shown to promote chondroitin sulfate proteoglycan synthesis in normal human chondrocytes . It upregulates the expression of all the CSPGs synthesis genes .
Molecular Structure Analysis
This compound has a molecular formula of C20H18O6 . Its molecular weight is 354.35 g/mol . Using molecular docking and molecular dynamics (MD) simulation techniques, this compound has been identified as a promising compound potentially able to interact with exo-1,3-β-glucanase .
Chemical Reactions Analysis
This compound has been reported to have effects on physiological and pathological angiogenesis . It can increase the activities of antioxidant enzymes and reduce the production of reactive oxygen species and malondialdehyde .
Physical And Chemical Properties Analysis
This compound is a fat-soluble lignan . It should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .
Wissenschaftliche Forschungsanwendungen
Antioxidative und entzündungshemmende Wirkungen
Sesamin wurde nachgewiesen, antioxidative und entzündungshemmende Wirkungen zu haben . Es kann UVB-induzierte Entzündungen, epidermale Hyperplasie, Kollagenabbau und Faltenbildung bei haarlosen Mäusen reduzieren . Es reduziert auch MMP-1, Interleukin (IL-1), i-NOS und NF-κB in der Maushaut .
Herz-Kreislauf-Gesundheit
Die Forschung legt nahe, dass this compound den Cholesterinspiegel verbessern, Entzündungen reduzieren und einen gesunden Blutdruck fördern kann . Dies sind alles wichtige Faktoren für die Erhaltung der Herz-Kreislauf-Gesundheit .
Antifungalmittel
This compound wurde als starkes Antifungalmittel identifiziert . Es hat eine relevante Potenz bei der Hemmung des Wachstums von Candida-Arten in einer dosisabhängigen Weise gezeigt . Darüber hinaus zeigte die Kombination von this compound mit Fluconazol relevante synergistische Effekte .
Antikrebs-Eigenschaften
This compound wurde wissenschaftlich und experimentell nachgewiesen, krebshemmende Eigenschaften zu haben . Es kann die Immunfunktion fördern und auch antioxidative, krebshemmende, blutdrucksenkende, serumlipid-senkende und hepatoprotektive Wirkungen haben .
Verbesserung der Bioverfügbarkeit
Um die Bioverfügbarkeit von Phytochemikalien in Sesam zu verbessern und damit die Bioaktivitäten zu verstärken, werden spezifische Methoden wie die Anwendung von Sesamol-Festlipid-Nanopartikeln, die Anwendung kolloidaler Systeme und die Veränderung der Löslichkeit von Phytosterolen diskutiert .
Nährwertvorteile
This compound ist als die „Königin der Ölsaaten“ bekannt, aufgrund der hohen Qualität des Öls, der Sterole und der antioxidativen Wirkstoffe wie this compound, Sesamolin und Tocopherole, die als Nutrazeutika fungieren und physiologische und ernährungsphysiologische Vorteile bieten .
Wirkmechanismus
Target of Action
Sesamin, a lignan derived from sesame seeds, primarily targets two enzymes: delta-5-desaturase (Δ5-desaturase) and Tocopherol-ω-hydroxylation . Δ5-desaturase is a rate-limiting enzyme in fatty acid metabolism . Tocopherol-ω-hydroxylation is the rate-limiting step in the metabolism of Vitamin E .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits Δ5-desaturase, which results in lower levels of both eicosapentaenoic acid (EPA) and arachidonic acid . This mechanism is relevant following oral ingestion . This compound also inhibits Tocopherol-ω-hydroxylation, causing a relative increase of vitamin E in the body, particularly those of the gamma subset (γ-tocopherol and γ-tocotrienol) .
Biochemical Pathways
This compound affects the fatty acid metabolism and Vitamin E metabolism pathways . By inhibiting Δ5-desaturase, this compound modifies the fatty acid metabolism, leading to lower levels of EPA and arachidonic acid . By inhibiting Tocopherol-ω-hydroxylation, this compound affects the Vitamin E metabolism pathway, causing an increase in circulating levels of γ-tocopherol and γ-tocotrienol .
Pharmacokinetics
The ADME properties of this compound are still under investigation. Some studies suggest that this compound exhibits acceptable adme properties . For instance, this compound showed oral absorption, which is an important criterion for a drug that is intended for mass treatment .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. This compound has been shown to have antioxidant and anti-inflammatory effects . It can reduce inflammation and protect against oxidative stress . Moreover, this compound has been associated with lower blood pressure and improved endothelial function, both of which can help reduce the risk of heart disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other dietary components, such as other antioxidants, may enhance the antioxidant activity of this compound . Additionally, the physiological state of the individual, such as the presence of inflammation or oxidative stress, can influence the effectiveness of this compound .
Zukünftige Richtungen
Sesamin may be employed in future therapeutic regimens to enhance the efficacy of treatment and dampen the adverse effects of synthetic chemical drugs currently used to alleviate immune-related and inflammatory conditions . It has the potential to be employed in the prevention or treatment of diseases with over-angiogenesis, such as cancers .
Eigenschaften
IUPAC Name |
5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-AFHBHXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030528 | |
| Record name | Sesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-Sesamin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
607-80-7, 81602-22-4 | |
| Record name | Sesamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sesamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sesamin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081602224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SESAMIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY3S29JVC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SESAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7946O4P76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-Sesamin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123 - 124 °C | |
| Record name | (+)-Sesamin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sesamin exhibits its biological effects through various mechanisms. It acts as an antagonist of the farnesoid X receptor (FXR, NR1H4), competing with bile acids and synthetic agonists for binding to the ligand-binding domain. [] This interaction leads to reduced expression of several gluconeogenesis-related genes in the liver, potentially contributing to its blood glucose-lowering effects. [] Additionally, this compound downregulates cyclin D1 protein expression in various human tumor cells, including breast cancer cells, by promoting its proteasome degradation. [] This downregulation contributes to this compound's antiproliferative activity. []
ANone: While the provided articles highlight the biological activity and metabolism of this compound, they do not delve into detailed spectroscopic data. For comprehensive structural information, it's recommended to consult databases like PubChem or ChemSpider.
ANone: The provided articles focus on the biological activity and metabolism of this compound, and do not explore its material compatibility or stability under various conditions. Further research is needed to address these aspects.
A: Docking simulations have been employed to elucidate the stereoselectivity observed in the CYP1A2-dependent monocatecholization of epithis compound, an epimer of this compound. [] This suggests that computational methods can provide valuable insights into the metabolism and potential interactions of this compound and its derivatives.
A: Studies comparing this compound with its epimer, epithis compound, and another sesame lignan, sesamolin, provide insights into their SAR. Sesamolin, with its additional methylene dioxy bridge, exhibits a more potent effect on hepatic fatty acid oxidation than this compound. [] This difference in activity might be attributed to their different bioavailabilities, with sesamolin accumulating at higher levels in serum and liver compared to this compound. []
A: Research indicates that this compound can be extracted from sesame oil using a 90% ethanol solution with the assistance of ultrasound. [] This method, optimized through orthogonal experiments, resulted in a this compound extraction rate of (3.942 ± 0.085) mg/g under optimal conditions. [] To enhance its delivery and potentially improve its bioavailability, this compound has been successfully encapsulated using the coacervation method. [] This encapsulation technique holds promise for the practical application of this compound. []
ANone: The provided research articles predominantly focus on the biological effects of this compound and do not offer detailed information about SHE regulations, compliance, risk minimization, or responsible practices related to its production or use. Consult relevant regulatory agencies and guidelines for comprehensive information on these aspects.
A: Studies utilizing radiolabeled [¹⁴C]this compound in rats revealed rapid absorption following oral administration, with peak plasma radioactivity observed at 1 hour and a terminal half-life of 4.7 hours. [] Excretion occurred primarily through bile (66.3 ± 8.4%) and urine (27.8 ± 10.2%) in bile duct-cannulated rats. [] Quantitative whole-body autoradiography demonstrated widespread tissue distribution, with particularly high concentrations in the liver and kidney. [] Notably, this compound was primarily present in its conjugated metabolite forms within tissues. []
ANone: this compound has demonstrated efficacy in various in vitro and in vivo models.
- Antiproliferative activity: this compound inhibited the growth of human breast cancer cell lines (MCF-7), inducing G1 phase cell cycle arrest and downregulating cyclin D1 protein expression. [] Similar effects were observed in other human tumor cell lines, including lung cancer, melanoma, and osteosarcoma cells. []
- Anticancer effects: In human lymphoid leukemia Molt 4B cells, this compound induced apoptosis, characterized by morphological changes like apoptotic bodies and DNA fragmentation. []
- Anti-inflammatory effects: this compound reduced immunoglobulin E-induced histamine release from rat peritoneal mast cells by modulating intracellular calcium levels. [] In human mast cells, it attenuated the production and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. []
- Anticancer activity: Dietary this compound (0.2%) significantly reduced the cumulative number of palpable mammary tumors in a 7,12-dimethylbenz[a]anthracene (DMBA)-induced rat mammary carcinogenesis model. []
- Anti-inflammatory effects: Oral administration of this compound inhibited passive cutaneous anaphylaxis in rats. []
- Metabolic effects: this compound supplementation (0.5%) in a high-fat and high-fructose diet-fed mouse model of nonalcoholic steatohepatitis (NASH) resulted in reduced body weight, fat tissue weight, and serum metabolic parameters. [] It also improved insulin resistance, mitigated hepatic steatosis and inflammation, and modulated the hepatic endoplasmic reticulum stress-IRE1/XBP1 pathway. []
- Cardioprotective effects: this compound pre-treatment protected against myocardial ischemia-reperfusion injury in rats, evidenced by reduced serum cardiac troponin I and lactate dehydrogenase levels. [] It also enhanced antioxidant capacity, increased nitric oxide levels in serum and myocardial tissues, and activated the Akt/eNOS signaling pathway, ultimately suppressing cardiac myocyte apoptosis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



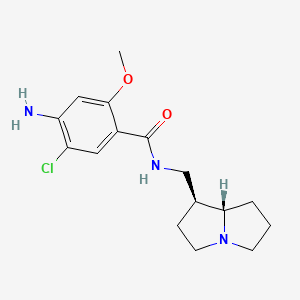
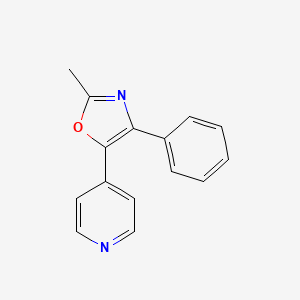
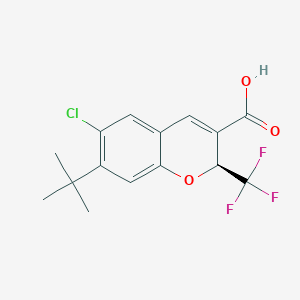
![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)

![Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-](/img/structure/B1680885.png)
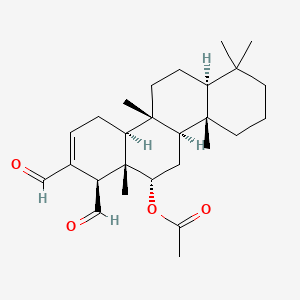
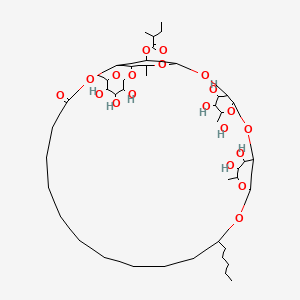
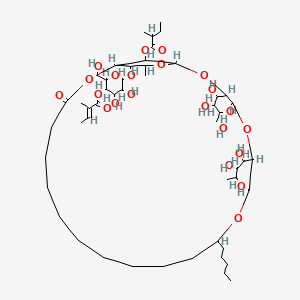
![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)
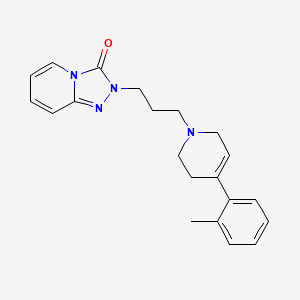

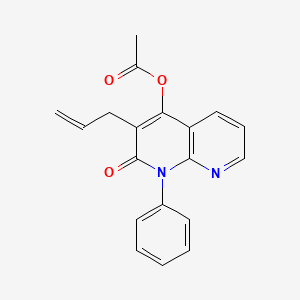
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)